molecular formula C7H9F3O B064290 1,1,1-Trifluoro-3,4-dimethylpent-3-en-2-one CAS No. 163882-69-7

1,1,1-Trifluoro-3,4-dimethylpent-3-en-2-one

Cat. No. B064290
M. Wt: 166.14 g/mol
InChI Key: WGHQHIURTBNCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-3,4-dimethylpent-3-en-2-one, also known as trifluoromethylacetophenone (TFMAP), is a fluorinated ketone that has gained significant attention in the field of organic synthesis and medicinal chemistry. It is a versatile building block in the synthesis of various biologically active compounds, including pharmaceuticals, agrochemicals, and materials.

Mechanism Of Action

The mechanism of action of TFMAP is not well understood, but it is believed to act as an electrophilic reagent in various reactions. It can undergo nucleophilic addition reactions with various nucleophiles, including amines, alcohols, and thiols.

Biochemical And Physiological Effects

TFMAP has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity against various cancer cell lines and anti-inflammatory activity in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using TFMAP in lab experiments include its high reactivity, good selectivity, and easy availability. However, its limitations include its toxicity and potential hazards associated with its handling and storage.

Future Directions

There are several future directions for the use of TFMAP in scientific research. One potential application is in the synthesis of new antitumor agents and anti-inflammatory agents. TFMAP can also be used in the preparation of chiral ligands for asymmetric catalysis and in the development of new fluorescent dyes for bioimaging. Additionally, the development of new synthetic routes for the preparation of TFMAP and its derivatives is an area of ongoing research.

Synthesis Methods

The synthesis of TFMAP can be achieved through various routes, including the Friedel-Crafts acylation reaction, the Perkin reaction, and the Claisen-Schmidt condensation reaction. The most common method for the synthesis of TFMAP is the Friedel-Crafts acylation reaction, which involves the reaction of acetophenone with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Scientific Research Applications

TFMAP has been extensively used in scientific research as a key intermediate in the synthesis of various biologically active compounds. It has been used in the synthesis of antitumor agents, anti-inflammatory agents, and antiviral agents. TFMAP has also been used in the synthesis of chiral ligands for asymmetric catalysis and in the preparation of fluorescent dyes for bioimaging.

properties

CAS RN

163882-69-7

Product Name

1,1,1-Trifluoro-3,4-dimethylpent-3-en-2-one

Molecular Formula

C7H9F3O

Molecular Weight

166.14 g/mol

IUPAC Name

1,1,1-trifluoro-3,4-dimethylpent-3-en-2-one

InChI

InChI=1S/C7H9F3O/c1-4(2)5(3)6(11)7(8,9)10/h1-3H3

InChI Key

WGHQHIURTBNCSN-UHFFFAOYSA-N

SMILES

CC(=C(C)C(=O)C(F)(F)F)C

Canonical SMILES

CC(=C(C)C(=O)C(F)(F)F)C

synonyms

3-Penten-2-one, 1,1,1-trifluoro-3,4-dimethyl-

Origin of Product

United States

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